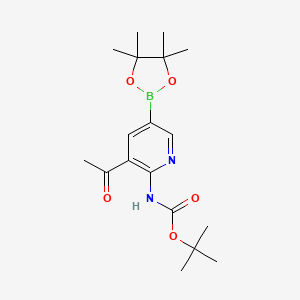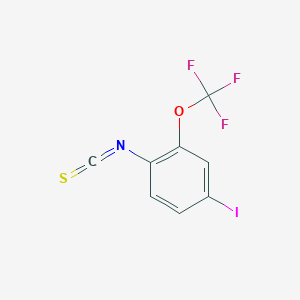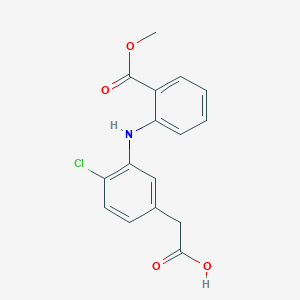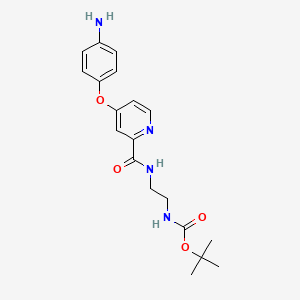
tert-Butyl (2-(4-(4-aminophenoxy)picolinamido)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32199182 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. It has garnered interest in fields such as chemistry, biology, medicine, and industry due to its versatile nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32199182 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically include:
Initial Reactant Preparation: The starting materials are carefully selected and purified to ensure high yield and purity of the final product.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often in the presence of catalysts to enhance the reaction rate and selectivity.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of MFCD32199182 is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in large quantities without compromising quality. Key aspects of industrial production include:
Automation: Automated systems are used to monitor and control reaction conditions, ensuring consistency and safety.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
MFCD32199182 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert MFCD32199182 into reduced forms, often using reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving MFCD32199182 typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve halogens, acids, or bases as reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms or more hydrogen atoms.
Substitution: New compounds with different functional groups replacing the original ones.
Scientific Research Applications
MFCD32199182 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of MFCD32199182 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This can lead to changes in cellular processes, such as enzyme activity, signal transduction, and gene expression. The exact pathways involved depend on the specific application and context in which the compound is used.
Properties
Molecular Formula |
C19H24N4O4 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[[4-(4-aminophenoxy)pyridine-2-carbonyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C19H24N4O4/c1-19(2,3)27-18(25)23-11-10-22-17(24)16-12-15(8-9-21-16)26-14-6-4-13(20)5-7-14/h4-9,12H,10-11,20H2,1-3H3,(H,22,24)(H,23,25) |
InChI Key |
CIKDUXCDZWZVDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


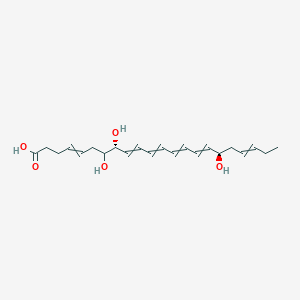
![2-[2-(Diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one;hydrochloride](/img/structure/B13722038.png)

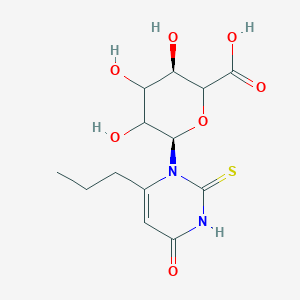
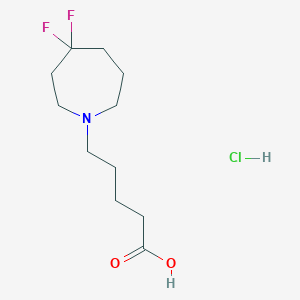
![1-[[4-(1,4,7,11-Tetrazacyclotetradec-11-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;octahydrochloride](/img/structure/B13722059.png)
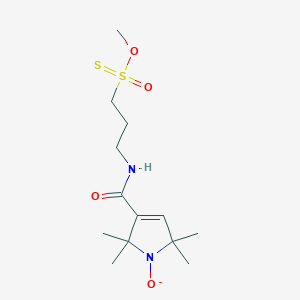
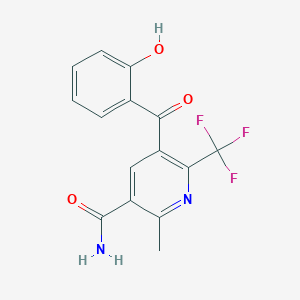
![2-Chloro-4-(1-cyclopropanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine](/img/structure/B13722077.png)
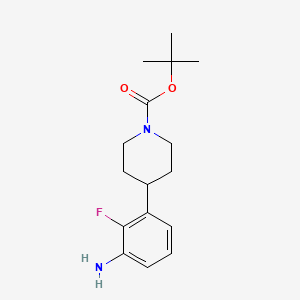
![13-[4-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]carbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13722096.png)
